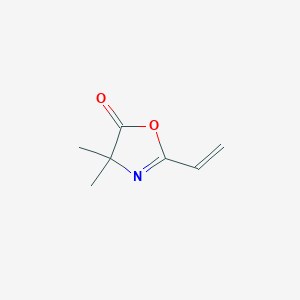
4,4-二甲基-2-乙烯基噁唑-5(4H)-酮
描述
“4,4-Dimethyl-2-vinyloxazol-5(4H)-one” is a chemical compound with the CAS number 29513-26-6 . It has a molecular weight of 139.15 and its IUPAC name is 2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one .
Molecular Structure Analysis
The molecular formula of “4,4-Dimethyl-2-vinyloxazol-5(4H)-one” is C7H9NO2 . The InChI is InChI=1S/C7H9NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H,1H2,2-3H3 and the Canonical SMILES is CC1(C(=O)OC(=N1)C=C)C .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-Dimethyl-2-vinyloxazol-5(4H)-one” are as follows: it has a melting point of 6°C , a boiling point of 52°C , and a density of 1.04 g/cm3 . The flash point is 48°C . The compound is stored in a freezer, under -20°C .科学研究应用
2-烯基-5(4H)-噁唑酮的化学 - 本研究调查了4,4-二甲基-2-乙烯基-5(4H)-噁唑酮与一次、二次和三次醇的酸催化反应,观察到不同的反应模式取决于所使用的醇的类型。该研究提供了关于该化合物在不同条件下的化学行为的见解 (Heilmann et al., 1998)。
炔烃的交叉偶联 - 本文讨论了4,4-二甲基-2-乙烯基噁唑-5(4H)-酮在末端炔烃和二甲基乙炔二羧酸二甲酯之间的交叉偶联反应中的应用,突出了其在合成复杂有机化合物中的潜力 (Ito et al., 2007)。
共价交联的聚(噁唑酮) - 本研究探讨了使用聚(2-乙烯基-4,4-二甲基-2-噁唑酮-5-酮)在使用双酚交联剂创建三维网络中的应用,展示了其在聚合物科学中的实用性 (Wagener & Engle, 1991)。
反应性聚(2-乙烯基-4,4-二甲基-5-噁唑酮) - 本研究侧重于聚(2-乙烯基-4.4-二甲基-5-噁唑酮)的合成、表征和化学修饰,提供了关于其化学性质和潜在应用的详细见解 (Guichard et al., 1998)。
非线性光学性质的合成 - 本文探讨了4-取代苄亚甲基-2-苯基噁唑-5-酮的合成和非线性光学性质的研究,表明了4,4-二甲基-2-乙烯基噁唑-5(4H)-酮在光学应用中的潜力 (Murthy et al., 2010)。
属性
IUPAC Name |
2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKBBFSFQAMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=N1)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32241-35-3 | |
| Record name | Poly(2-vinyl-4,4-dimethylazlactone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32241-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20431014 | |
| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-vinyloxazol-5(4H)-one | |
CAS RN |
29513-26-6 | |
| Record name | 2-Vinyl-4,4-dimethylazlactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29513-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-vinyl-2-oxazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

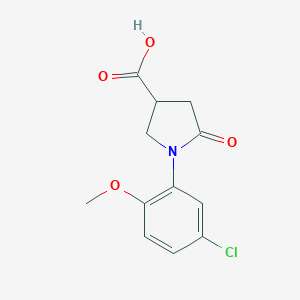
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)


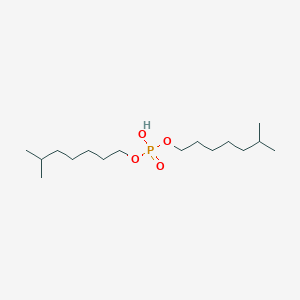


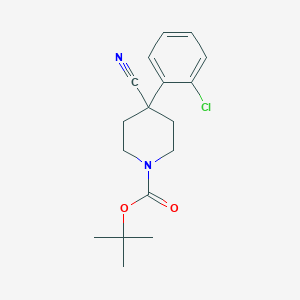
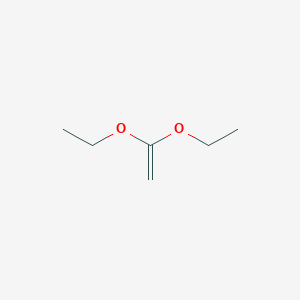

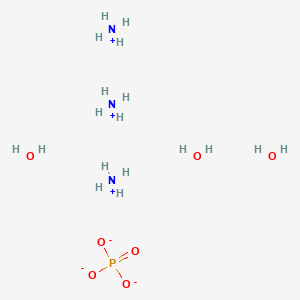
![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
